molecular formula C11H15NO B13345738 trans-3-(3-Methoxyphenyl)cyclobutanamine

trans-3-(3-Methoxyphenyl)cyclobutanamine

Cat. No.: B13345738
M. Wt: 177.24 g/mol
InChI Key: QTNLQBOTFHWSGT-UHFFFAOYSA-N
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Description

Trans-3-(3-Methoxyphenyl)cyclobutanamine: is an organic compound with the molecular formula C11H15NO It is a cyclobutanamine derivative where the amine group is attached to a cyclobutane ring, and a methoxyphenyl group is attached to the third carbon of the cyclobutane ring in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(3-Methoxyphenyl)cyclobutanamine typically involves the following steps:

    Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from suitable precursors.

    Methoxyphenyl Addition: The methoxyphenyl group is introduced via a Grignard reaction or similar organometallic coupling reaction.

    Amine Introduction:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Trans-3-(3-Methoxyphenyl)cyclobutanamine can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products:

    Oxidation Products: Ketones, oxides.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted amines.

Scientific Research Applications

Chemistry: Trans-3-(3-Methoxyphenyl)cyclobutanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-3-(3-Methoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • Trans-3-(4-Methoxyphenyl)cyclobutanamine
  • Trans-3-(2-Methoxyphenyl)cyclobutanamine
  • Cis-3-(3-Methoxyphenyl)cyclobutanamine

Comparison: Trans-3-(3-Methoxyphenyl)cyclobutanamine is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. Compared to its isomers and analogs, this compound may exhibit different chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(3-methoxyphenyl)cyclobutan-1-amine

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-8(7-11)9-5-10(12)6-9/h2-4,7,9-10H,5-6,12H2,1H3

InChI Key

QTNLQBOTFHWSGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(C2)N

Origin of Product

United States

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